2-Formamido-2-(oxolan-3-yl)acetic acid
Description
2-Formamido-2-(oxolan-3-yl)acetic acid is a substituted acetic acid derivative featuring a formamido (-NHCHO) group and an oxolane (tetrahydrofuran) ring at the α-carbon position.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-formamido-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-4-8-6(7(10)11)5-1-2-12-3-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
HPGZMFSTJXOEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-Formamido-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The formamido and oxolan-3-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Formamido-2-(oxolan-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Formamido-2-(oxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with target molecules, while the oxolan-3-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting functional group variations and their implications:
*Assumed formula based on structural similarity.
2.2 Functional Group Impact on Physicochemical Properties
- Formamido Group (-NHCHO) : Enhances hydrogen-bonding capacity and polarity compared to ethoxy or ester groups. Likely increases solubility in polar solvents like water or DMSO. The formamido group is less bulky than Fmoc, making it suitable for reactions requiring steric accessibility .
- Ethoxy derivatives are often intermediates for ester-to-acid conversions .
- Fmoc-Protected Amino Group: Adds significant molecular weight (367.4 g/mol) and aromaticity, reducing aqueous solubility but enabling solid-phase peptide synthesis (SPPS) via UV-monitored deprotection .
- Amino Group (-NH₂): Increases basicity and reactivity, enabling Schiff base formation or coordination chemistry. The ethyl ester variant () offers stability during synthesis before hydrolysis to the active acid form .
Biological Activity
2-Formamido-2-(oxolan-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 171.17 g/mol. The compound features a formamido group attached to an oxolane ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO4 |
| Molecular Weight | 171.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 63690047 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, affecting metabolic pathways involved in cellular processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It might interact with receptors, influencing signaling pathways critical for cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, in vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
Anti-inflammatory Effects
In models of inflammation, this compound reduced inflammatory markers, indicating its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as a therapeutic agent.
Bacterial Strain MIC (µg/mL) Escherichia coli 50 Staphylococcus aureus 50 - Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to controls.
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of 2-formamido compounds to enhance their biological activities. These derivatives have shown improved potency in both antimicrobial and anti-inflammatory assays.
Comparative Analysis
A comparative analysis with other similar compounds reveals that while many exhibit antimicrobial properties, 2-formamido derivatives often show enhanced efficacy due to their unique structural attributes.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Flavone Acetic Acid Analogue | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
